molecular formula C8H15NO3 B12847732 Methyl 6-ethylmorpholine-2-carboxylate

Methyl 6-ethylmorpholine-2-carboxylate

Cat. No.: B12847732
M. Wt: 173.21 g/mol
InChI Key: CQITYXADGWOMNE-UHFFFAOYSA-N
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Description

Methyl 6-ethylmorpholine-2-carboxylate is a chemical compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both nitrogen and oxygen atoms within a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and an ethyl substituent on the morpholine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-ethylmorpholine-2-carboxylate typically involves the reaction of 6-ethylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 6-ethylmorpholine-2-methanol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethylmorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-ethylmorpholine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methylmorpholine-2-carboxylate
  • Ethyl 6-ethylmorpholine-2-carboxylate
  • Methyl 6-ethylmorpholine-3-carboxylate

Uniqueness

Methyl 6-ethylmorpholine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 6-ethylmorpholine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-6-4-9-5-7(12-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

CQITYXADGWOMNE-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(O1)C(=O)OC

Origin of Product

United States

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